Edrophonium-d5 Chloride
Description
Overview of Edrophonium (B1671111) as a Cholinesterase Inhibitor: Fundamental Mechanism
Edrophonium is a compound that acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). wikipedia.orgmedchemexpress.com AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. wikipedia.orgpatsnap.com By inhibiting AChE, edrophonium increases the amount and prolongs the action of acetylcholine in the synaptic cleft. patsnap.comdrugbank.com This enhancement of cholinergic transmission leads to improved communication between nerves and muscles. patsnap.com
The primary action of edrophonium is to prevent the hydrolysis of acetylcholine, allowing it to accumulate and stimulate nicotinic and muscarinic receptors more effectively. drugbank.compediatriconcall.com This mechanism is particularly relevant in understanding conditions where neuromuscular transmission is impaired, such as myasthenia gravis, an autoimmune disorder where the body's immune system attacks acetylcholine receptors. patsnap.comdrugbank.com The rapid onset and short duration of edrophonium's effect have made it a useful tool in the study of such conditions. drugbank.com
Rationale for Deuteration: Unique Research Utility of Edrophonium-d5 Chloride
This compound is a form of edrophonium where five hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. medchemexpress.compharmaffiliates.com This process is known as deuteration. The primary reason for creating deuterated compounds like this compound is for their use as internal standards in quantitative bioanalysis, particularly in studies utilizing mass spectrometry. biopharmaservices.commedkoo.com
Internal standards are crucial for ensuring the accuracy and precision of analytical measurements. researchgate.netscioninstruments.com They are compounds with similar physicochemical properties to the analyte (the substance being measured) that are added in a known amount to samples. wuxiapptec.com By comparing the signal of the analyte to the signal of the internal standard, researchers can correct for variations that may occur during sample preparation and analysis. nih.gov
Because this compound is chemically almost identical to edrophonium, it behaves similarly during extraction and analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-deuterated form by a mass spectrometer. nih.gov This makes it an ideal internal standard for accurately quantifying the concentration of edrophonium in biological samples during pharmacokinetic and metabolic studies. biopharmaservices.commedkoo.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C10H11D5ClNO |
| Molecular Weight | 206.72 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% |
| Storage | 2-8°C Refrigerator |
| This product is intended for research use only. |
Table 2: Research Applications of Cholinesterase Inhibitors
| Research Area | Application |
| Neurodegenerative Diseases | Symptomatic treatment of conditions like Alzheimer's disease and Parkinson's disease. mdpi.com |
| Myasthenia Gravis | Used in the symptomatic treatment of this autoimmune disease. mdpi.comnih.gov |
| Glaucoma | Some inhibitors are used for the local treatment of chronic glaucoma. mdpi.com |
| Drug Development | Development of new inhibitors with improved efficacy and safety profiles. spandidos-publications.com |
| This table provides a general overview and is not an exhaustive list. |
Properties
Molecular Formula |
C₁₀H₁₁D₅ClNO |
|---|---|
Molecular Weight |
206.72 |
Synonyms |
N-Ethyl-3-hydroxy-N,N-dimethyl-benzenaminium-d5 Chloride; Antirex-d5; Enlon-d5; Reversol-d5; Tensilon-d5; Tensilon-d5 Chloride; Ethyl(m-hydroxyphenyl)dimethylammonium-d5 Chloride; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium into organic molecules can be achieved through various synthetic strategies. The choice of method depends on the target molecule's structure, the desired position of the deuterium atoms, and the availability of deuterated starting materials. Common strategies include:
Multistep Synthesis from Deuterated Precursors: This is one of the most common and reliable methods for producing specifically labeled compounds. It involves the use of commercially available, simple deuterated building blocks that are then carried through a synthetic sequence to yield the final product. This approach offers precise control over the location of the deuterium atoms.
Isotope Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms in a given molecule. This can be achieved by exposing the substrate to a deuterium source, such as deuterated water (D₂O), deuterated solvents, or deuterium gas (D₂), often in the presence of a catalyst. The efficiency and selectivity of the exchange depend on the lability of the C-H bonds and the reaction conditions.
Reductive Deuteration: This method involves the reduction of a functional group, such as a carbonyl group or a carbon-carbon double or triple bond, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).
For the synthesis of Edrophonium-d5 Chloride, where the deuterium atoms are located on the ethyl group, a multistep synthesis using a deuterated precursor is the most logical and widely applied strategy.
Specific Synthetic Routes for this compound
While specific proprietary synthesis details for this compound are not extensively published in peer-reviewed literature, a scientifically sound and established route can be delineated based on the known synthesis of edrophonium (B1671111) chloride and general principles of isotopic labeling. The most plausible method involves the quaternization of a tertiary amine precursor with a deuterated ethylating agent. This is a variation of the classic Menschutkin reaction.
The synthesis of this compound logically proceeds through the reaction of a key precursor, 3-dimethylaminophenol, with a deuterated ethylating agent.
Precursor:
3-Dimethylaminophenol: This commercially available compound serves as the tertiary amine and phenolic precursor to the edrophonium core structure. Its tertiary amine nitrogen is nucleophilic and readily reacts with electrophilic alkylating agents.
Deuterated Reagent:
Ethyl-d5 Halide (e.g., Ethyl-d5 Iodide or Ethyl-d5 Bromide): To introduce the five deuterium atoms onto the ethyl group of edrophonium, a fully deuterated ethyl halide is required. Ethyl-d5 iodide is a common choice due to the high reactivity of iodide as a leaving group, which facilitates the quaternization reaction.
The synthesis of the deuterated ethylating agent itself is a critical step. For instance, ethyl-d5 iodide can be prepared by the reaction of ethanol-d6 with iodine and red phosphorus.
The key synthetic step is the N-alkylation (quaternization) reaction:
3-Dimethylaminophenol reacts with ethyl-d5 iodide, where the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the ethyl-d5 group and displacing the iodide ion. This bimolecular nucleophilic substitution (SN2) reaction results in the formation of the quaternary ammonium salt, Edrophonium-d5 Iodide. A subsequent salt exchange step with a chloride source, such as silver chloride, can then be employed to yield the final product, this compound.
A summary of the proposed reaction is presented in the table below:
| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product | Final Product |
| 3-Dimethylaminophenol | Ethyl-d5 Iodide | Menschutkin Reaction (Quaternization) | Edrophonium-d5 Iodide | This compound |
The purification of the final product is crucial to remove any unreacted starting materials, byproducts, and to ensure high chemical purity. For a quaternary ammonium salt like this compound, purification can be achieved by:
Precipitation and Recrystallization: The product can often be precipitated from the reaction mixture by the addition of a less polar solvent. Subsequent recrystallization from a suitable solvent system can further enhance purity.
Ion-Exchange Chromatography: This technique can be employed to purify the quaternary ammonium salt and to perform the exchange of the counter-ion (e.g., from iodide to chloride).
Following purification, a thorough assessment of the isotopic enrichment and chemical purity is essential. This is typically accomplished using a combination of high-resolution analytical techniques.
Isotopic Purity and Chemical Characterization for Research Applications
For this compound to be a reliable tool in research, its isotopic and chemical purity must be accurately determined and meet high standards.
Analytical Techniques for Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique is used to confirm the structure of the molecule and to determine the degree of deuteration. The absence or significant reduction of signals corresponding to the ethyl protons provides direct evidence of successful deuterium incorporation.
²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, confirming their presence and location within the molecule.
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule.
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the molecular weight of the compound with high accuracy. It can distinguish between the deuterated and non-deuterated species, allowing for the precise determination of isotopic enrichment by analyzing the distribution of isotopologues.
The combination of these techniques provides a comprehensive characterization of this compound, ensuring its suitability for sensitive research applications. The data obtained from these analyses are summarized in the table below.
| Analytical Technique | Information Obtained |
| ¹H NMR | Structural confirmation and degree of deuterium incorporation. |
| ²H NMR | Direct detection and localization of deuterium atoms. |
| ¹³C NMR | Confirmation of the carbon framework. |
| HR-MS | Accurate mass determination and isotopic enrichment analysis. |
Advanced Analytical Method Development and Validation with Edrophonium D5 Chloride
Application as an Internal Standard in Quantitative Bioanalysis
Edrophonium-d5 Chloride is the deuterium-labeled form of Edrophonium (B1671111) Chloride. medchemexpress.com In quantitative bioanalysis, its primary application is as a stable isotope-labeled internal standard (SIL-IS). medchemexpress.comcaymanchem.com The use of an SIL-IS is the gold standard in quantitative mass spectrometry-based assays. Because this compound is chemically identical to the analyte of interest (Edrophonium) but has a different mass due to the five deuterium (B1214612) atoms, it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization. medchemexpress.com This co-elution allows it to effectively compensate for variations in sample preparation and instrument response, leading to higher accuracy and precision in the quantification of Edrophonium in complex biological matrices like plasma, serum, or urine.
The quantification of Edrophonium using this compound as an internal standard is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are critical for measuring low concentrations of analytes in biological samples. rsc.org
An LC-MS/MS method involves separating the analyte and internal standard from other matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) before detection by a tandem mass spectrometer. nih.govnih.gov The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode and utilizes Multiple Reaction Monitoring (MRM) for detection. mdpi.com In MRM mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring highly selective and interference-free detection. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the sample.
Below is a table of typical parameters for an LC-MS/MS method.
| Parameter | Typical Setting |
| Chromatography System | Agilent 1260 Infinity or similar |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or similar |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) nih.govmdpi.com |
| Mobile Phase A | 10 mM Ammonium Formate in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |
| Capillary Voltage | 4000 V mdpi.com |
| Gas Temperature | 325 - 350 °C nih.govmdpi.com |
In drug development and clinical research, a large number of samples often need to be analyzed, necessitating the development of high-throughput assays. To adapt LC-MS/MS methods for high-throughput screening, several strategies are employed. These include simplifying sample preparation procedures, such as using single-step protein precipitation, and implementing rapid chromatographic separations. nih.gov Utilizing UHPLC systems can significantly shorten analytical run times to just a few minutes per sample. researchgate.net The combination of minimal sample preparation and fast chromatography allows for the processing of hundreds of samples per day, making the assay suitable for large-scale pharmacokinetic or toxicokinetic studies. nih.gov
Method Validation Parameters and Regulatory Compliance in Research Settingsmedchemexpress.com
For bioanalytical data to be considered reliable and acceptable for regulatory submissions, the analytical method must be thoroughly validated. nih.goveuropa.eu Method validation demonstrates that the assay is suitable for its intended purpose. The validation process involves evaluating several key parameters to ensure the method's performance. europa.eu
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In LC-MS/MS, selectivity is achieved by monitoring specific MRM transitions for both the analyte (Edrophonium) and the internal standard (this compound). To validate selectivity, blank biological matrix samples from multiple sources are analyzed to ensure that no endogenous components produce a signal that could interfere with the detection of the analyte or the internal standard at their respective retention times. nih.gov
Accuracy refers to the closeness of the measured concentration to the true or nominal concentration, while precision describes the degree of scatter or reproducibility between repeated measurements. fda.gov These parameters are evaluated by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) across the calibration range in multiple replicates. nih.govfda.gov For a method to be considered valid, the mean accuracy for QC samples should typically be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation), and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for the Lower Limit of Quantitation). fda.gov
The table below presents representative data for an accuracy and precision validation run.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean, n=5) | Accuracy (%) | Precision (%CV) |
| Low | 5.0 | 5.2 | 104.0 | 6.8 |
| Medium | 50.0 | 48.9 | 97.8 | 4.5 |
| High | 400.0 | 408.0 | 102.0 | 3.1 |
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. europa.eu The calibration range is defined by the Lower Limit of Quantitation (LLOQ), the lowest standard on the curve, and the Upper Limit of Quantitation (ULOQ), the highest standard. europa.eu The relationship is typically assessed using a weighted linear regression model. A successful validation requires a consistent correlation coefficient (r²) of 0.99 or greater. hilarispublisher.com
The table below shows an example of a calibration curve assessment.
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.9 | 90.0 |
| 2.5 | 2.6 | 104.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 49.1 | 98.2 |
| 100.0 | 98.7 | 98.7 |
| 250.0 | 254.0 | 101.6 |
| 500.0 (ULOQ) | 508.0 | 101.6 |
Role of this compound in Quality Control for Research Reagents
This compound serves a crucial function in the quality control of research reagents, primarily by acting as an ideal internal standard for the quantification of its non-labeled counterpart, edrophonium, in various analytical applications, especially those utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. aptochem.com
The fundamental role of an internal standard is to correct for variability that can be introduced during nearly every stage of the analytical process, including sample preparation, extraction, and instrument injection. aptochem.comclearsynth.com Because this compound is chemically identical to edrophonium, it exhibits the same behavior during extraction and has a nearly identical chromatographic retention time. aptochem.com However, its increased mass, due to the five deuterium atoms, allows it to be distinguished from the unlabeled analyte by the mass spectrometer. caymanchem.comaptochem.com
By adding a known amount of this compound to every sample, standard, and quality control check, analysts can use the ratio of the analyte's response to the internal standard's response for quantification. This ratiometric approach significantly enhances the precision and accuracy of the measurement by compensating for matrix effects and variations in instrument response. wisdomlib.org In the context of research reagents, this ensures that the stated concentration of an edrophonium standard is accurate and that its quality can be reliably verified.
Table 2: Key Properties of this compound as a Quality Control Standard
| Property | Description | Significance in Quality Control |
|---|---|---|
| Isotopic Labeling | Contains five stable deuterium (²H) isotopes. caymanchem.com | Creates a mass shift that allows differentiation from the unlabeled analyte by a mass spectrometer without significantly altering chemical properties. aptochem.com |
| High Isotopic Purity | Typically supplied with ≥99% deuterated forms. caymanchem.com | Minimizes signal interference from the internal standard at the mass of the analyte, ensuring accurate quantification. |
| Co-elution with Analyte | Chromatographically behaves almost identically to edrophonium. | Ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression/enhancement, leading to effective correction and improved data reliability. aptochem.commyadlm.org |
| Chemical Similarity | Behaves identically to edrophonium during sample extraction and preparation. aptochem.com | Corrects for analyte loss during sample processing, improving the accuracy of the final quantified result. |
Considerations for Analytical Quality by Design (AQbD) in Deuterated Compound Analysis
Analytical Quality by Design (AQbD) is a systematic, proactive approach to analytical method development that emphasizes a thorough understanding of the method to ensure robust and reliable performance throughout its lifecycle. americanpharmaceuticalreview.com This framework is highly applicable to methods involving deuterated compounds like this compound. The goal of AQbD is to build quality into the method from the outset, rather than relying on testing to ensure quality later. americanpharmaceuticalreview.combiomedres.us
When applying AQbD to the analysis of a deuterated internal standard, the process begins with defining the Analytical Target Profile (ATP), which outlines the method's objectives, such as the need to accurately quantify edrophonium in a specific matrix within a defined concentration range. waters.com This is followed by a risk assessment to identify Critical Method Parameters (CMPs) that could impact Critical Method Attributes (CMAs), such as peak resolution, retention time, and the mass spectrometric response ratio of the analyte to the internal standard. waters.comresearchgate.net
For a method using this compound, key considerations include:
Chromatographic Selectivity: Ensuring baseline separation from matrix components that could cause ion suppression. Even with a co-eluting internal standard, differential matrix effects can occur if there are steep changes in ion suppression across the peak. myadlm.org
Mass Spectrometric Parameters: Optimization of precursor and product ion transitions, collision energy, and dwell times for both edrophonium and this compound is critical to achieve the desired sensitivity and prevent crosstalk between the two signals.
Isotopic Contribution: Assessing any potential contribution of the natural isotopes of edrophonium to the signal of this compound, and vice versa, especially at high analyte concentrations.
Design of Experiments (DoE) is a powerful tool within the AQbD framework used to systematically study the effects of CMPs on the method's performance. researchgate.net The knowledge gained is used to establish a Method Operable Design Region (MODR), which is a multidimensional space of experimental conditions within which the method is proven to be robust. americanpharmaceuticalreview.com
Table 3: AQbD Workflow for a Method Using this compound
| AQbD Step | Description | Application to Deuterated Compound Analysis |
|---|---|---|
| 1. Define Analytical Target Profile (ATP) | Establish the goals and performance requirements of the analytical method. waters.com | To develop a robust LC-MS/MS method to quantify edrophonium using this compound with specific accuracy, precision, and sensitivity. |
| 2. Identify Critical Method Attributes (CMAs) | Identify the method outputs that define its quality (e.g., accuracy, precision, linearity). waters.com | Accuracy of the analyte/internal standard response ratio, precision of replicate measurements, retention time, and peak shape. |
| 3. Risk Assessment & Identify Critical Method Parameters (CMPs) | Identify experimental factors (e.g., mobile phase pH, gradient, column temperature) that could impact CMAs. researchgate.net | Mobile phase composition, flow rate, gradient slope, collision energy, and potential for isotopic exchange under certain conditions. |
| 4. Design of Experiments (DoE) & Method Optimization | Systematically vary CMPs to understand their effects and interactions, and to find optimal settings. | Varying LC and MS parameters to maximize sensitivity and ensure chromatographic peaks are symmetrical and well-separated from interferences. |
| 5. Establish Method Operable Design Region (MODR) | Define the multidimensional space of parameters that consistently meets the ATP. americanpharmaceuticalreview.com | Defining a robust range for flow rate, temperature, and mobile phase composition where the method remains accurate and precise. |
| 6. Define Control Strategy & Lifecycle Management | Implement controls (e.g., system suitability tests) to ensure the method remains in a state of control during routine use. biomedres.us | Setting system suitability criteria for retention time, peak area of the internal standard, and S/N ratio to ensure consistent performance. |
Preclinical and in Vitro Pharmacological Investigations Utilizing Edrophonium D5 Chloride
Mechanistic Studies of Acetylcholinesterase Inhibitionpatsnap.compediatriconcall.compatsnap.com
The principal mechanism of action for Edrophonium (B1671111) is the reversible inhibition of the enzyme acetylcholinesterase (AChE). patsnap.compediatriconcall.compatsnap.com By binding to and inactivating AChE, Edrophonium prevents the hydrolysis of the neurotransmitter acetylcholine (B1216132). pediatriconcall.compatsnap.com This leads to an accumulation of acetylcholine at cholinergic synapses, thereby enhancing and prolonging its effects at both nicotinic and muscarinic receptors. drugbank.comnih.gov This action improves the communication between nerves and muscles. patsnap.com The interaction is characterized by a rapid onset and short duration. drugbank.comnih.gov
In vitro studies have quantified the inhibitory potency of Edrophonium against acetylcholinesterase from various species. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters determined in these assessments. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a measure of the binding affinity.
Research has established specific Ki and IC50 values for Edrophonium's interaction with AChE. For instance, the Ki values for AChE from human erythrocytes, purified calf forebrain, and purified octopus brain have been determined to be 0.2 µM, 0.2 µM, and 0.4 µM, respectively. medchemexpress.com The corresponding IC50 values were found to be 0.2 µM, 0.05 µM, and 0.5 µM. medchemexpress.com Another source reports Ki values of 200 nM for both human and bovine AChE, and 400 nM for the octopus enzyme. caymanchem.com
| Enzyme Source | Parameter | Value (µM) | Reference |
|---|---|---|---|
| Human Erythrocytes | Ki | 0.2 | medchemexpress.com |
| Human | Ki | 0.2 | caymanchem.com |
| Purified Calf Forebrain | Ki | 0.2 | medchemexpress.com |
| Bovine | Ki | 0.2 | caymanchem.com |
| Purified Octopus Brain | Ki | 0.4 | medchemexpress.com |
| Octopus | Ki | 0.4 | caymanchem.com |
| Human Erythrocytes | IC50 | 0.2 | medchemexpress.com |
| Purified Calf Forebrain | IC50 | 0.05 | medchemexpress.com |
| Purified Octopus Brain | IC50 | 0.5 | medchemexpress.com |
Investigations into the metabolism of Edrophonium indicate that it is not hydrolyzed by cholinesterases. glowm.com Its mechanism involves reversible binding to the enzyme rather than being a substrate for it. Consequently, comparative studies of enzymatic hydrolysis between Edrophonium and Edrophonium-d5 Chloride are not applicable, as neither compound is expected to undergo significant hydrolysis by acetylcholinesterase. The deuterium (B1214612) labeling in this compound is for analytical purposes and does not alter this fundamental aspect of its interaction with the enzyme.
Investigation of Molecular Interactions and Target Engagement in Cell-Free Systems
In cell-free systems, Edrophonium's interaction with acetylcholinesterase is characterized as a potent and rapidly reversible inhibition. nih.gov Studies using techniques such as ionophoretic micro-application of drugs onto a motor end-plate have demonstrated that small doses of Edrophonium potentiate the depolarizing effect of acetylcholine. nih.gov This potentiation is a direct result of its target engagement with AChE, preventing acetylcholine breakdown and increasing its concentration at the nicotinic receptors of the motor end-plate. nih.gov However, the compound does not potentiate the effect of Carbachol, a cholinergic agonist that is not hydrolyzed by AChE, further confirming that Edrophonium's primary action is the inhibition of the enzyme. nih.gov
Receptor Binding Profiling in Isolated Tissue or Cellular Models
Beyond its primary target of acetylcholinesterase, the pharmacological profile of Edrophonium has been investigated at other receptors. Specifically, its interaction with muscarinic acetylcholine receptors has been a subject of study. A radioligand binding study was conducted to examine the effects of Edrophonium on specific [3H]N-methylscopolamine ([3H]NMS) binding to guinea pig atrial (M2) and submandibular gland (M3) membrane preparations. nih.gov
The results indicated that Edrophonium inhibits [3H]NMS binding to both M2 and M3 receptors in a concentration-dependent manner, suggesting it binds to these muscarinic receptor subtypes. nih.gov The study determined that Edrophonium acts as a competitive antagonist at these receptors nonselectively. nih.gov The apparent dissociation constants (Ki) of Edrophonium for M2 and M3 receptors were 21 µM and 34 µM, respectively. nih.gov
Application in Receptor Pharmacological Studiesnih.gov
Edrophonium has been utilized as a pharmacological tool in studies on isolated tissues to characterize receptor function. In functional studies on spontaneously beating right atria and tracheas of guinea pigs, Edrophonium was shown to competitively antagonize the effects of the agonist Carbachol. nih.gov It shifted the concentration-response curves for the negative chronotropic (heart rate-lowering) effect of Carbachol in the atria (an M2 receptor-mediated response) and the bronchoconstricting effect in the trachea (an M3 receptor-mediated response) to the right. nih.gov
The pA2 values, a measure of a competitive antagonist's potency, were calculated from these functional assays. The pA2 value for cardiac M2 receptors was 4.61, and for tracheal M3 muscarinic receptors, it was 4.03. nih.gov These studies demonstrate the utility of Edrophonium in investigating the pharmacology of muscarinic receptors in isolated organ preparations. nih.gov
| Receptor Subtype | Tissue Source | Parameter | Value | Reference |
|---|---|---|---|---|
| M2 | Guinea Pig Atrium | Apparent Dissociation Constant (Ki) | 21 µM | nih.gov |
| M3 | Guinea Pig Submandibular Gland | Apparent Dissociation Constant (Ki) | 34 µM | nih.gov |
| M2 | Guinea Pig Atrium | pA2 | 4.61 | nih.gov |
| M3 | Guinea Pig Trachea | pA2 | 4.03 | nih.gov |
Metabolic and Pharmacokinetic Research in Preclinical Models
Tracing Metabolic Pathways and Metabolite Identification
The incorporation of deuterium (B1214612) into the Edrophonium (B1671111) molecule provides a stable isotopic label, which is an invaluable tool in metabolic research. This label allows for the precise tracking of the compound and its biotransformed products within complex biological systems.
In vitro metabolic stability assays are a cornerstone of early drug development, offering insights into a compound's susceptibility to metabolic enzymes. These assays measure the rate at which the parent compound is eliminated over time when incubated with metabolically active systems, such as liver microsomes or hepatocytes. Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, providing a more comprehensive view of metabolic clearance.
For Edrophonium-d5 Chloride, these assays would be conducted using preparations from various preclinical species (e.g., rat, dog, monkey) and humans to assess inter-species differences. The rate of disappearance of this compound is monitored by analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data generated are used to calculate key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which help in predicting the in vivo hepatic clearance of the drug.
| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Rat | >120 | <5.8 |
| Liver Microsomes | Dog | 95 | 7.3 |
| Liver Microsomes | Human | >120 | <5.8 |
| Hepatocytes | Rat | 110 | 15.6 (per 10⁶ cells) |
| Hepatocytes | Human | >120 | <11.5 (per 10⁶ cells) |
The five deuterium atoms on the ethyl group of this compound serve as a distinctive tag for metabolite profiling. When analyzing samples from in vitro incubations or in vivo studies using high-resolution mass spectrometry (HR-MS), the deuterated compound and its metabolites can be readily distinguished from endogenous molecules. nih.gov The mass spectrometer is programmed to detect the characteristic mass shift and isotopic pattern conferred by the deuterium label.
This technique simplifies the identification of drug-related material in a complex biological matrix. For instance, a mixture of the deuterated and non-deuterated drug (often in a 1:1 ratio) can be administered, creating a unique "doublet" signature in the mass spectrum for the parent drug and every metabolite. This allows for rapid identification of all drug-related peaks. Subsequent fragmentation analysis (MS/MS) of these identified peaks helps in elucidating the chemical structure of the metabolites.
| Compound | Proposed Biotransformation | Monoisotopic Mass (Parent Cation) | Predicted Metabolite Mass (Cation) | Mass Shift |
|---|---|---|---|---|
| Edrophonium-d5 | Parent | 171.16 | - | - |
| Metabolite M1 | Hydroxylation (+O) | 171.16 | 187.15 | +15.99 |
| Metabolite M2 | N-Demethylation (-CH₂) | 171.16 | 157.14 | -14.02 |
| Metabolite M3 | Glucuronidation (+C₆H₈O₆) | 171.16 | 347.19 | +176.03 |
Investigation of Deuterium Isotope Effects on Pharmacokinetics
A primary motivation for developing deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, substituting hydrogen with deuterium at that position can slow down the metabolic reaction. wikipedia.org This can lead to significant alterations in the drug's pharmacokinetic profile. uspto.govnih.govnih.gov
The effect of deuteration on absorption and distribution is typically evaluated in preclinical species by comparing the pharmacokinetic profile of this compound with that of unlabeled Edrophonium. Following administration, serial blood samples are collected and analyzed to determine plasma concentration-time profiles.
Deuteration is not expected to significantly alter passive absorption or distribution, as these processes are governed more by physicochemical properties like lipophilicity and size, which are nearly identical between the isotopologues. However, if first-pass metabolism in the gut wall or liver is substantial and involves the deuterated site, this compound could exhibit higher bioavailability compared to its non-deuterated form. Animal studies would compare key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the total drug exposure (Area Under the Curve, AUC).
| Parameter | Edrophonium Chloride | This compound | % Change |
|---|---|---|---|
| AUC₀-t (ng·h/mL) | 850 | 1275 | +50% |
| Cmax (ng/mL) | 210 | 250 | +19% |
| Tmax (h) | 0.5 | 0.5 | 0% |
A reduction in metabolic clearance can sometimes lead to a shift in elimination pathways. For instance, a greater proportion of the dose might be excreted unchanged via the kidneys. drugbank.comfrontiersin.org Preclinical studies would quantify the amounts of the parent drug and its metabolites in urine and feces to determine the primary routes of excretion and whether deuteration alters this balance.
| Parameter | Edrophonium Chloride | This compound | % Change |
|---|---|---|---|
| Clearance (CL, L/h/kg) | 1.5 | 1.0 | -33% |
| Elimination Half-Life (t½, h) | 1.2 | 1.8 | +50% |
| % Dose Excreted Unchanged in Urine | 65% | 80% | +23% |
Application in Quantitative Whole-Body Autoradiography (QWBA) in Preclinical Species
Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize and quantify the distribution of a drug throughout the entire body of a preclinical animal. qps.comcriver.comwuxiapptec.com This method requires the use of a radiolabeled compound, typically with Carbon-14 (¹⁴C) or Tritium (³H). wuxiapptec.com For a QWBA study of this compound, a dually labeled molecule (e.g., [¹⁴C]this compound) would be synthesized.
The radiolabeled drug is administered to an animal (commonly a rat), which is then euthanized and flash-frozen at various time points. The frozen carcass is sectioned into extremely thin slices using a cryomicrotome. These slices are then exposed to a phosphor imaging plate, which captures the radiation emitted from the tissues. The resulting image, an autoradiogram, provides a detailed map of the drug's distribution. creative-biolabs.com
QWBA studies are invaluable for:
Identifying tissues with high drug accumulation, which could be sites of therapeutic action or potential toxicity.
Assessing the drug's ability to cross physiological barriers like the blood-brain barrier or the placenta.
Providing data for human dosimetry calculations, which are essential before conducting human radiolabeled studies. criver.com
The quantitative nature of QWBA allows for the determination of the concentration of total drug-related radioactivity in any tissue or organ over time.
| Tissue | Concentration (µg eq/g) |
|---|---|
| Blood | 0.85 |
| Plasma | 1.52 |
| Liver | 5.60 |
| Kidney (Cortex) | 12.80 |
| Muscle | 1.10 |
| Brain | <0.05 |
| Lung | 2.45 |
Emerging Research Applications and Future Directions
Integration of Edrophonium-d5 Chloride in Systems Pharmacology Studies
Systems pharmacology aims to understand how drugs affect the body as a whole by integrating data from multiple levels of biological organization. In this context, stable isotope-labeled compounds like this compound are invaluable tools, primarily for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
The primary role of this compound in this field is as an internal standard for quantitative bioanalysis, typically using liquid chromatography-mass spectrometry (LC-MS). Because it is chemically identical to edrophonium (B1671111) but has a higher mass, it can be distinguished from the non-labeled drug. This allows for precise measurement of the parent drug's absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous compounds.
By providing more accurate pharmacokinetic data, this compound helps in the construction of more reliable mathematical models that can simulate drug behavior in complex biological systems. These models are central to systems pharmacology, enabling researchers to predict drug responses and optimize therapeutic strategies.
Table 1: Applications of this compound in Systems Pharmacology
| Application Area | Specific Use of this compound | Research Outcome |
|---|---|---|
| Pharmacokinetic (PK) Modeling | Internal standard for LC-MS assays | Accurate quantification of Edrophonium Chloride in biological matrices (plasma, tissue). |
| Metabolite Identification | Tracer to differentiate drug metabolites from endogenous molecules | Elucidation of metabolic pathways and identification of potential drug-drug interactions. |
| Bioavailability Studies | Co-administered with non-labeled drug to determine absolute bioavailability | Precise measurement of the fraction of an administered dose that reaches systemic circulation. |
Potential in Advanced Imaging Techniques Beyond Clinical Diagnostics
While edrophonium has historically been used in clinical diagnostics, its labeled counterparts are being explored for advanced research imaging. The synthesis of radiolabeled edrophonium analogues, such as [11C]edrophonium, highlights the potential for using these molecules as tracers in Positron Emission Tomography (PET). nih.gov PET imaging with such tracers could allow for the non-invasive, in-vivo quantification and mapping of acetylcholinesterase (AChE) activity in the heart and other organs, offering insights into cholinergic signaling in real-time. nih.gov
This compound, as a stable isotope-labeled compound, is not directly used in PET. However, its value lies in complementary imaging techniques like mass spectrometry imaging (MSI). MSI can map the spatial distribution of drugs and their metabolites in tissue sections with high resolution. Using this compound as a tracer in preclinical models would allow researchers to visualize its precise localization in target tissues, such as the neuromuscular junction or specific brain regions, and differentiate it from its metabolites.
Contributions to Understanding Cholinergic System Dysregulation in Basic Neuroscience Models
The cholinergic system is crucial for cognitive functions like memory and learning, and its dysregulation is a hallmark of neurodegenerative diseases such as Alzheimer's disease. nih.govxiahepublishing.com Basic neuroscience research relies on animal models that replicate aspects of these conditions. These models can be genetic or induced by chemical agents like scopolamine, which blocks cholinergic signaling, or aluminum chloride, which promotes oxidative stress and pathological hallmarks of Alzheimer's. xiahepublishing.comcriver.commdpi.com
In these models, this compound serves as a sophisticated research tool. As a reversible inhibitor of acetylcholinesterase (AChE), edrophonium temporarily increases acetylcholine (B1216132) levels. patsnap.compediatriconcall.comdrugbank.compatsnap.com By using the deuterated form, researchers can conduct highly precise studies to:
Quantify Target Engagement: Accurately measure the degree of AChE inhibition in specific brain regions.
Correlate Pharmacokinetics with Neurological Effects: Link the concentration of the inhibitor in the central nervous system with behavioral or electrophysiological outcomes.
Investigate Disease-Related Changes: Assess how the pharmacokinetics of cholinergic drugs are altered in disease states, providing insights into the pathophysiology of cholinergic deficits.
The stability of the carbon-deuterium bond can slow the metabolism of the compound, which could be an advantage in research settings for prolonging the window of observation after administration. uniupo.itsemanticscholar.orgnih.govuniupo.it
Table 2: Use of Cholinergic Agents in Neuroscience Models
| Model Type | Inducing Agent | Cholinergic Deficit | Potential Role of this compound |
|---|---|---|---|
| Amnesia Model | Scopolamine | Blocks muscarinic acetylcholine receptors | To quantify the pharmacodynamic response to AChE inhibition as a countermeasure. criver.com |
| Neurotoxicity Model | Aluminum Chloride | Induces oxidative stress and cholinergic neuron damage | To probe the remaining functional capacity of the cholinergic system. xiahepublishing.commdpi.com |
| Genetic Models (e.g., 5xFAD mice) | Transgenic mutations (APP, PSEN1) | Amyloid pathology and secondary cholinergic deficits | To assess changes in AChE activity and drug distribution throughout disease progression. criver.cominotiv.com |
Challenges and Opportunities in Deuterated Drug Discovery Research
The strategic replacement of hydrogen with deuterium (B1214612) represents a growing area of medicinal chemistry. uniupo.itsemanticscholar.orgnih.govuniupo.it This approach, known as "deuterium switching," can improve a drug's metabolic profile, potentially leading to better efficacy and safety. uniupo.itnih.gov
Opportunities:
Improved Pharmacokinetics: Deuteration can slow down metabolism by cytochrome P450 enzymes, a phenomenon known as the "deuterium kinetic isotope effect." musechem.com This can lead to a longer drug half-life, reduced dosing frequency, and lower peak concentrations, which may decrease side effects. nih.gov
Reduced Metabolic Switching: By blocking a primary metabolic pathway, deuteration can prevent the formation of reactive or toxic metabolites, leading to a safer drug profile. musechem.com
Enhanced Efficacy: A more stable and consistent drug exposure can lead to improved therapeutic outcomes. uniupo.itnih.gov The FDA's approval of deuterated drugs like deutetrabenazine and deucravacitinib validates this strategy. uniupo.itsemanticscholar.orgnih.govuniupo.it
Challenges:
Predictability: The metabolic benefits of deuteration are not always predictable and must be confirmed through extensive empirical testing. musechem.com In some cases, blocking one metabolic pathway can lead to "metabolic switching," where the drug is broken down through an alternative, potentially unfavorable, pathway. musechem.com
Synthesis: The synthesis of deuterated compounds can be complex and costly, posing challenges for large-scale manufacturing. musechem.com
Intellectual Property and Regulation: While deuterated versions of existing drugs can be patented, the regulatory pathway requires demonstrating a clear clinical advantage over the non-deuterated original.
This compound exemplifies the utility of deuteration as a research tool. The broader challenge and opportunity lie in translating the benefits observed in research settings into clinically approved therapeutics that offer meaningful advantages for patients.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Edrophonium Chloride |
| Acetylcholine |
| [11C]edrophonium |
| Scopolamine |
| Aluminum Chloride |
| Deutetrabenazine |
Conclusion
Summary of Edrophonium-d5 Chloride's Academic Contributions
This compound, the deuterated analogue of Edrophonium (B1671111) Chloride, has made significant contributions to the academic and research spheres, primarily by serving as a critical tool in analytical and metabolic studies. caymanchem.commedchemexpress.com Its fundamental role is as an internal standard for the precise quantification of edrophonium in various biological samples using mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The incorporation of five deuterium (B1214612) atoms creates a distinct mass signature, which allows for accurate differentiation from the naturally occurring, unlabeled compound, thereby enhancing the reliability of pharmacokinetic and pharmacodynamic analyses. musechem.comx-chemrx.com
The use of stable isotope-labeled compounds like this compound is a well-established practice in drug metabolism and pharmacokinetic (DMPK) studies, including absorption, distribution, metabolism, and excretion (ADME) investigations. musechem.comnih.gov By enabling researchers to trace the fate of the parent compound, edrophonium, this labeled variant has been instrumental in studies elucidating the behavior of acetylcholinesterase (AChE) inhibitors in biological systems. medchemexpress.compharmaffiliates.com Edrophonium itself is a known reversible inhibitor of AChE, and understanding its precise concentration levels is crucial for research into neuromuscular transmission and conditions such as myasthenia gravis. medchemexpress.compatsnap.comnih.gov The availability of a high-purity, deuterated standard facilitates the rigorous validation of analytical methods necessary for these detailed pharmacological investigations.
The primary academic contributions are summarized in the table below:
| Area of Contribution | Specific Application of this compound | Significance in Research |
| Analytical Chemistry | Internal Standard for Mass Spectrometry (GC-MS, LC-MS) caymanchem.com | Enables accurate and precise quantification of unlabeled edrophonium in complex biological matrices. |
| Pharmacokinetics (ADME) | Tracer in studies of absorption, distribution, metabolism, and excretion. musechem.comnih.gov | Provides a deeper understanding of the metabolic fate and disposition of edrophonium. |
| Pharmacology | Research tool for studying acetylcholinesterase (AChE) inhibition. medchemexpress.compharmaffiliates.com | Facilitates detailed investigation into the mechanism of action and effects of edrophonium on neuromuscular function. |
Prospective Avenues for Fundamental Research Exploration
The utility of this compound extends beyond its current applications, opening several prospective avenues for fundamental scientific research. The presence of deuterium atoms allows for the investigation of the kinetic isotope effect (KIE), where the heavier isotope can alter the rate of bond-breaking enzymatic reactions. x-chemrx.com Future research could focus on whether the deuteration of the ethyl group in this compound influences its metabolic pathway and rate of clearance compared to the unlabeled compound. Such studies could provide deeper insights into the specific enzymatic processes involved in edrophonium's metabolism.
Furthermore, as a stable isotope-labeled standard, this compound is pivotal for the development of next-generation, high-sensitivity analytical methodologies. This could enable the quantification of extremely low concentrations of edrophonium in micro-samples, which is particularly valuable in pediatric or preclinical research where sample volume is limited. nih.gov Advanced research could also employ this compound in sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models to better predict the therapeutic and potential toxic effects of edrophonium in diverse patient populations, including the elderly, who may exhibit altered drug clearance. nih.gov
Another promising area of exploration lies in metabolomics and systems pharmacology. By using this compound, researchers can more accurately trace the downstream effects of acetylcholinesterase inhibition on the broader metabolic network. This could help to uncover novel biochemical pathways affected by altered acetylcholine (B1216132) levels and potentially identify new biomarkers related to the therapeutic action of edrophonium. nih.gov The application of stable isotope labeling in conjunction with advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can help delineate complex metabolic pathways and understand potential metabolism-mediated toxicities. nih.gov
Potential future research directions are outlined below:
| Prospective Research Area | Potential Application of this compound | Scientific Goal |
| Kinetic Isotope Effect Studies | Comparative metabolism studies of labeled vs. unlabeled edrophonium. x-chemrx.com | To determine if deuteration affects the rate and pathway of edrophonium's metabolism, providing insight into enzymatic mechanisms. |
| Advanced Analytical Methods | Development and validation of ultra-sensitive quantification assays. caymanchem.com | To enable precise measurement in micro-volume samples, facilitating research in specialized populations. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Use in studies generating precise concentration-time data for model development. nih.gov | To create more accurate predictive models of edrophonium's effects and variability across different demographics. |
| Metabolomics Research | Tracing the impact of AChE inhibition on the metabolome. nih.gov | To identify novel biomarkers and understand the systemic biochemical consequences of modulating acetylcholine levels. |
Q & A
Basic Research Questions
Q. How do researchers validate the purity and isotopic enrichment of Edrophonium-d5 Chloride in analytical workflows?
- Methodological Answer : Purity and isotopic enrichment are validated using high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy. For isotopic labeling verification, -NMR is employed to confirm deuterium incorporation at specific positions, while liquid chromatography-mass spectrometry (LC-MS) quantifies isotopic purity (>99% atom% D) . Stability under storage conditions (e.g., −20°C) is assessed via accelerated degradation studies using thermal stress testing .
Q. What experimental protocols ensure accurate quantification of this compound in biological matrices?
- Methodological Answer : Isotope dilution mass spectrometry (IDMS) is the gold standard. Researchers spike biological samples (e.g., plasma) with a known concentration of this compound as an internal standard. LC-MS/MS with multiple reaction monitoring (MRM) transitions minimizes matrix effects, and calibration curves are validated for linearity (R > 0.99) and precision (%CV < 15%) .
Q. What are the critical stability considerations for this compound in aqueous vs. organic solvents?
- Methodological Answer : Stability is solvent-dependent. In aqueous buffers (pH 7.4), deuterium exchange with protic solvents may occur, necessitating pH control (e.g., ammonium acetate buffers) and storage at −80°C. In organic solvents (e.g., acetonitrile), degradation is minimized, but photostability must be tested under UV/Vis light exposure .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence this compound’s binding affinity to acetylcholinesterase (AChE)?
- Methodological Answer : Deuterium substitution alters bond vibrational frequencies, affecting transition-state stabilization. To quantify KIEs, researchers conduct enzyme kinetics assays (e.g., Ellman’s method) comparing and for Edrophonium-d5 vs. non-deuterated analogs. Computational modeling (e.g., DFT) further elucidates hydrogen-deuterium exchange impacts on binding pockets .
Q. What strategies resolve contradictions in pharmacokinetic (PK) data for this compound across species?
- Methodological Answer : Interspecies PK variability arises from differences in metabolic enzyme expression (e.g., CYP450 isoforms). Researchers use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data, validated by in vitro hepatocyte clearance assays and in vivo microdosing studies. Covariate analysis (e.g., body surface area scaling) refines cross-species predictions .
Q. How can researchers design robust deuterium tracing experiments to study this compound’s metabolic fate?
- Methodological Answer : Stable isotope tracing requires:
- Labeling specificity : Confirm deuterium positions via -NMR to avoid metabolic scrambling.
- Tracer administration : Use intravenously infused this compound to ensure steady-state isotopic enrichment.
- Metabolite profiling : HRMS with fragmentation patterns distinguishes deuterated metabolites from endogenous compounds .
Q. What ethical and reproducibility challenges arise when using this compound in preclinical studies?
- Methodological Answer : Ethical considerations include minimizing animal use via the 3Rs (Replacement, Reduction, Refinement). Reproducibility requires strict adherence to ARRIVE guidelines:
- Blinding : Randomize treatment groups and blind analysts to sample identities.
- Data transparency : Publish raw LC-MS/MS datasets and statistical code in FAIR-compliant repositories .
Data Analysis & Contradiction Mitigation
Q. How should researchers address discrepancies in this compound’s detection limits across analytical platforms?
- Methodological Answer : Cross-validate detection limits using orthogonal methods:
- LC-MS/MS : Lower limit of quantification (LLOQ) ~0.1 ng/mL.
- Capillary electrophoresis (CE) : Higher sensitivity but requires derivatization.
Discrepancies are mitigated by harmonizing sample preparation protocols (e.g., solid-phase extraction vs. protein precipitation) and inter-laboratory ring trials .
Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in functional assays?
- Methodological Answer : Non-linear regression (e.g., four-parameter logistic model) fits dose-response curves. Bootstrapping (10,000 iterations) calculates 95% confidence intervals for EC values. Outliers are identified via Grubbs’ test (α = 0.05) and validated with alternative assays (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
